Lead(ii)carbonate basic

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H4O8Pb3 |

|---|---|

Molecular Weight |

7.8e+02 g/mol |

InChI |

InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;;2*+2/p-4 |

InChI Key |

FBJGSVBRXQIEHF-UHFFFAOYSA-J |

Canonical SMILES |

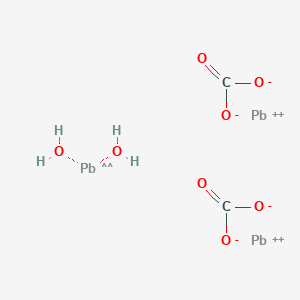

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Pb].[Pb+2].[Pb+2] |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability & Solubility Profiling of Lead(II) Carbonate Basic (Hydrocerussite)

Executive Summary

The thermodynamic stability of lead(II) species in aqueous environments is governed by a complex interplay between pH, dissolved inorganic carbon (DIC), and ionic strength. While Cerussite (

For drug development and environmental safety professionals, understanding this equilibrium is critical for three reasons:

-

Impurity Control: Lead is a Class 1 elemental impurity (ICH Q3D). In carbonate-buffered formulations, lead contaminants will likely precipitate as hydrocerussite, altering bioavailability and detection limits.

-

Corrosion Passivation: Hydrocerussite forms a passivating film on lead surfaces (e.g., plumbing), reducing soluble lead release.

-

Toxicology: The solubility product (

) directly correlates to the bio-accessible fraction of lead upon ingestion.

This guide details the thermodynamic parameters, stability domains, and validated experimental protocols for characterizing hydrocerussite solubility.

Part 1: Theoretical Framework

The Species of Interest

Two primary solids compete for stability in carbonate-rich aqueous systems:

-

Cerussite (

): The neutral carbonate. -

Hydrocerussite (

): The basic carbonate.[1][2] Structurally, it consists of hydrocerussite layers

A third phase, Plumbonacrite (

Thermodynamic Equilibrium

The transition between cerussite and hydrocerussite is driven by the hydroxyl ion activity (pH). The equilibrium reaction can be expressed as:

However, in aqueous solution, it is more practically modeled via their solubility products (

-

Cerussite Dissolution:

-

Hydrocerussite Dissolution:

Stability Domains (The Pourbaix Logic)

-

Acidic (pH < 6): Both solids dissolve; free

dominates. -

Neutral (pH 6 - 8) + High DIC: Cerussite is the stable solid.

-

Alkaline (pH 8 - 12) + Low/Moderate DIC: Hydrocerussite is the stable solid.

-

Mechanism: As pH rises,

increases. Since

Part 2: Quantitative Stability Analysis

The following thermodynamic values represent the consensus from electrochemical cell measurements and solubility studies (e.g., Taylor & Lopata, Mercader et al.).

Table 1: Thermodynamic Constants at 298.15 K ( )[4]

| Parameter | Species | Value | Unit | Notes |

| Gibbs Free Energy ( | Cerussite ( | kJ/mol | Standard stability baseline. | |

| Gibbs Free Energy ( | Hydrocerussite ( | kJ/mol | Determined via Pb-amalgam electrode cells.[4] | |

| Solubility Product ( | Cerussite | - | Varies slightly with ionic strength models (SIT vs Pitzer). | |

| Solubility Product ( | Hydrocerussite | - | Highly sensitive to |

Visualization: Phase Stability Logic

The following diagram illustrates the decision matrix for lead speciation based on environmental conditions.

Figure 1: Thermodynamic stability domains for aqueous lead carbonate species. Hydrocerussite dominates in alkaline, low-carbonate environments.

Part 3: Experimental Methodologies

Characterizing hydrocerussite stability requires rigorous control of atmospheric

Protocol: Solubility Determination (Batch Equilibrium)

Objective: Determine the equilibrium solubility of hydrocerussite at fixed pH and ionic strength.

Reagents:

-

Lead Nitrate (

), analytical grade. -

Sodium Perchlorate (

) for ionic strength adjustment (non-complexing). -

Sodium Carbonate (

) / Perchloric Acid (

Workflow:

-

Solid Phase Synthesis (Pre-equilibration):

-

Precipitate hydrocerussite by titrating

with -

Validation: Isolate solid, wash with degassed water, and confirm phase purity via X-Ray Diffraction (XRD). Do not proceed if Cerussite peaks are present.

-

-

Equilibration:

-

Suspend pure hydrocerussite in

solution. -

Sparge with

gas to remove atmospheric -

Adjust pH to target (e.g., 9.0) using carbonate-free NaOH.

-

Seal vessels and agitate at

for minimum 7 days . (Lead carbonates have slow crystallization kinetics).

-

-

Sampling & Analysis:

-

Measure final pH.

-

Filter supernatant through 0.1

or 0.22 -

Acidify filtrate immediately with ultra-pure

to pH < 2. -

Analyze total dissolved Lead (

) via ICP-MS .

-

-

Calculation:

-

Use a speciation code (e.g., PHREEQC) with the SIT or Pitzer database to calculate ionic activity coefficients (

) and solve for

-

Visualization: Experimental Workflow

Figure 2: Step-by-step protocol for the synthesis and solubility determination of hydrocerussite.

Part 4: Applications & Implications[5]

Drug Development & Impurity Profiling

In pharmaceutical formulations using carbonate buffers (or exposed to atmospheric

-

Risk: Trace lead impurities (catalyst residues) will precipitate as hydrocerussite if the pH is basic.

-

Impact: While precipitation reduces soluble toxic load, it creates particulate matter that can fail USP <788> (Particulate Matter in Injections).

-

Mitigation: Maintain pH < 6 during processing to keep Pb soluble for removal via chelation/filtration, or use non-carbonate buffers (e.g., Phosphate) which form even less soluble Pyromorphite (

).

Environmental & Toxicology

-

Water Treatment: The "Lead and Copper Rule" (EPA) relies on manipulating this stability. Utilities adjust pH to > 8.5 to force the formation of hydrocerussite, which coats lead pipes and prevents leaching.

-

Bioavailability: Hydrocerussite dissolves rapidly in the stomach (pH 1-2), releasing bioavailable

. Its thermodynamic stability at neutral pH does not protect against toxicity upon ingestion.

References

-

Mercader, R. C., et al. (1998). "Gibbs energies of formation for hydrocerussite and hydrozincite from electrochemical cell measurements." American Mineralogist.

-

Taylor, P., & Lopata, V. J. (1984).[4][5] "Stability and solubility relationships between some solids in the system PbO–CO2–H2O." Canadian Journal of Chemistry.

-

Schock, M. R. (1980). "Response of lead solubility to dissolved carbonate in drinking water." Journal of the American Water Works Association.[6]

-

Noel, J. J., et al. (2014). "Experimental and Thermodynamic Modeling Solubility of Lead in the Carbonate System to High Ionic Strengths." Sandia National Laboratories / OSTI.

-

U.S. EPA. (2016).[7] "Optimal Corrosion Control Treatment Evaluation Technical Recommendations."

Sources

Historical use of basic lead carbonate as a white pigment in oil paintings

Title: The Chemomechanical Architect: Basic Lead Carbonate in Historical Oil Matrices Subtitle: A Technical Analysis of Synthesis, Saponification, and Degradation Kinetics for Chemical Scientists

Executive Summary

Basic Lead Carbonate (

For the modern scientist—whether in conservation, materials science, or pharmaceutical development—Lead White offers a masterclass in chemomechanics : the interplay between chemical reactivity (saponification) and mechanical integrity (film flexibility). This guide deconstructs the pigment’s synthesis, its active role in cross-linking lipid matrices, and the redox chemistry governing its degradation and restoration.

Chemical Constitution & Synthesis: The "Stack" Process

Unlike modern titanium dioxide (

-

Hydrocerussite: Plate-like crystals; provides coverage and opacity.

-

Cerussite: More transparent; affects the refractive index and "warmth" of the white.

The Dutch Stack Process (Old Master Synthesis)

The most chemically fascinating historical synthesis method is the "Dutch Stack" process, a corrosion cycle driven by fermentation.

The Mechanism:

-

Acidification: Metallic lead is exposed to acetic acid vapors (vinegar).

-

Oxidation/Carbonation: Heat and

generated by fermenting horse manure drive the conversion of lead acetate into basic lead carbonate.[1]

DOT Diagram 1: The Corrosion Cycle of Lead White Synthesis

Figure 1: The multiphase corrosion pathway of the Dutch Stack process, converting metallic lead into a complex carbonate salt.

The Oil Interaction: Saponification & Rheology

To a drug development scientist, the interaction between Lead White and linseed oil is analogous to a controlled release mechanism . The pigment does not simply dry; it reacts with the lipid matrix.

The Saponification Mechanism

Drying oils (linseed, walnut) contain triglycerides. Over time, hydrolysis releases free fatty acids (FFAs).

-

Reaction: The lead ions (

) from the pigment react with these FFAs (Palmitic, Stearic, Azelaic acids) to form Lead Soaps (Metal Carboxylates).[2] -

Chemical Equation:

Chemomechanical Benefits

This reaction creates an "ionomer-like" network. The lead soaps act as plasticizers and cross-linkers, granting the paint film:

-

Flexibility: Prevents the cracking seen in brittle, glass-like polymers.

-

Thixotropy: The paint flows under the shear stress of a brush but holds its shape when static (perfect for impasto techniques).

Critical Insight: This reactivity is why Dutch Golden Age paintings (e.g., Rembrandt) often exhibit better structural preservation than 19th-century paintings using inert Zinc White.

Degradation Kinetics: Sulfuration & Redox Reversal

Lead White is metastable. Its primary vulnerability is atmospheric sulfur, leading to "blackening."

The Blackening Mechanism

In the presence of Hydrogen Sulfide (

-

Reaction:

The Peroxide Reversal (Restoration)

Conservators utilize a redox reaction to "heal" the pigment. Applying Hydrogen Peroxide (

-

Reaction:

DOT Diagram 2: Degradation and Restoration Pathways

Figure 2: The reversible redox pathway of Lead White degradation. Note that the restoration product (Lead Sulfate) is chemically distinct from the original carbonate.

Analytical Protocols: Identification & Characterization

For scientists identifying historical pigments or studying lead mobility, three primary spectroscopic techniques are employed.

Table 1: Key Spectroscopic Markers for Basic Lead Carbonate

| Technique | Analyte Feature | Wavenumber / Peak | Structural Assignment |

| FTIR | Hydrocerussite | ~3539 cm⁻¹ | O-H Stretching (Sharp peak) |

| Carbonate | ~1400 cm⁻¹ | C-O Stretching (Broad) | |

| Lead Soaps | 1510–1540 cm⁻¹ | COO⁻ Asymmetric Stretch | |

| Raman | Carbonate | ~1050 cm⁻¹ | Symmetric Stretch ( |

| Lattice Mode | ~100–150 cm⁻¹ | Pb-O Lattice Vibrations | |

| XRD | Lattice Structure | 2θ ≈ 24.8°, 27.2° | Distinguishes Hydrocerussite vs. Cerussite |

Experimental Protocol: Micro-Destructive Analysis

-

Sampling: Extract a micro-sample (<1mg) from the painting edge using a tungsten needle.

-

Preparation: Compress sample in a diamond anvil cell (for FTIR) to flatten inclusions.

-

Acquisition: Run FTIR in transmission mode (4000–400 cm⁻¹).

-

Validation: Look for the "Lead Soap" shoulder at 1510 cm⁻¹. If absent in an old oil painting, the binder may be non-lipid (e.g., egg tempera) or the pigment is modern.

Toxicology & Safety (Scientist-to-Scientist)

While this guide focuses on material science, the toxicity profile of lead carbonate is relevant for laboratory handling.

-

Bioavailability: Unlike metallic lead, basic lead carbonate is highly soluble in gastric acid (HCl), leading to rapid systemic absorption.

-

Mechanism:

mimics -

Handling: All dry powder manipulation must occur within a HEPA-filtered fume hood.

References

-

National Gallery Technical Bulletin. (n.d.). Rembrandt's Painting Materials.[1] Retrieved from [Link]

-

Natural Pigments. (2024).[1] Exploring Lead White Paint: Durability and Flexibility in Oil Painting.[5] Retrieved from [Link]

-

American Institute for Conservation (AIC). (n.d.). Lead White Discoloration and Treatment.[3][6][7] Retrieved from [Link]

-

Metropolitan Museum of Art. (2020). Investigating the Formation and Structure of Lead Soaps.[8] Retrieved from [Link]

-

Royal Society of Chemistry. (2003). Raman spectroscopy of lead sulphate-carbonate minerals.[9] Retrieved from [Link]

Sources

- 1. jacksonsart.com [jacksonsart.com]

- 2. metmuseum.org [metmuseum.org]

- 3. Whitening Effects of Peroxide Gels on Darkened Lead White Paint [cool.culturalheritage.org]

- 4. researchgate.net [researchgate.net]

- 5. naturalpigments.eu [naturalpigments.eu]

- 6. researchgate.net [researchgate.net]

- 7. cool.culturalheritage.org [cool.culturalheritage.org]

- 8. chromatographytoday.com [chromatographytoday.com]

- 9. scispace.com [scispace.com]

Solubility product constant (Ksp) of basic lead carbonate at 25°C

The Solubility Product Constant (

Executive Summary

Basic lead carbonate, specifically Hydrocerussite (

Unlike simple salts, the

Chemical Identity & Stoichiometry

The term "basic lead carbonate" can refer to multiple phases. This guide focuses on the most prevalent stable form:

-

Chemical Formula:

(often written as -

CAS Number: 1319-46-6

-

Molecular Weight: 775.6 g/mol

The Dissociation Equilibrium: The standard solubility product is defined by the complete dissociation of the solid into its constituent ions:

The Solubility Product Constant ( )

Authoritative Values

Based on high-precision electrochemical cell measurements and critical reviews of solubility data, the accepted values at 25°C (298.15 K) are:

| Parameter | Value (Log Scale) | Value (Scientific Notation) | Source / Method |

| Standard | Schecher & McAvoy (2001); Critical Review | ||

| Thermodynamic Calculation | Calculated from | ||

| Reaction Constant ( | For reaction with |

Note on Variation: Values in literature range from

todue to differences in ionic strength corrections and the choice of standard state for carbonate species. The value of -45.46 is the standard input for geochemical modeling software (e.g., MINEQL+, PHREEQC).

Thermodynamic Validation (Self-Validating Logic)

To ensure the trustworthiness of the experimentally derived

Equation:

Input Data (298.15 K):

-

:

-

:

-

:

-

:

Calculation:

Solubility Equilibrium Pathway

The following diagram illustrates the multi-step dissociation pathway and the influence of pH on hydrocerussite solubility.

Figure 1: Equilibrium pathway for Hydrocerussite.[2] The solid phase stability is heavily dependent on pH and Dissolved Inorganic Carbon (DIC).

Experimental Protocols

For researchers verifying these values or testing specific water chemistries, two methodologies are recommended.

Method A: Electrochemical Cell (Gold Standard)

This method, used by Mercy et al., avoids the kinetic difficulties of precipitation/dissolution experiments.

-

Cell Setup: Construct a cell without liquid junction:

-

Principle: Measure the electromotive force (EMF) of the cell. The voltage is directly related to the Gibbs free energy change of the cell reaction.

-

Calculation: Use the Nernst equation to extract

of hydrocerussite relative to the known electrodes (Pb amalgam and Ag/Ag2CO3). -

Advantage: Provides a true thermodynamic equilibrium value, unaffected by particle size or surface passivation.

Method B: Batch Dissolution (Practical Application)

Used for determining "practical solubility" in real-world water matrices.

-

Preparation: Synthesize pure hydrocerussite (verify via XRD to ensure no Cerussite

contamination). -

Equilibration: Suspend solid in

-

pH Control: Adjust pH to target range (7.0–9.5) using

or -

Sampling:

-

Timepoints: 1, 5, 10, 30 days (equilibration is slow).

-

Filtration: Critical Step. Use 0.1

filters or ultrafiltration (30 kDa) to remove colloidal lead.

-

-

Analysis: Measure total dissolved Pb via ICP-MS.

-

Speciation Modeling: Use the measured Total Pb, pH, and DIC to back-calculate

using a solver like PHREEQC.

References

-

Mercy, M. A., Rock, P. A., Casey, W. H., & Mokarram, M. M. (1998). "Gibbs energies of formation for hydrocerussite [Pb(OH)2[2]·(PbCO3)2(s)] and hydrozincite {[Zn(OH)2]3[2]·(ZnCO3)2(s)} at 298 K and 1 bar from electrochemical cell measurements." American Mineralogist, 83(7-8), 739–745.[2]

- Source of and thermodynamic valid

- Schecher, W. D., & McAvoy, D. C. (2001). "MINEQL+: A Chemical Equilibrium Modeling System, Version 4.5." Environmental Research Software. Source of the widely accepted value.

-

Taylor, P., & Lopata, V. J. (1984). "Stability and solubility relationships between some solids in the system PbO–CO2–H2O." Canadian Journal of Chemistry, 62(3), 395-402.

- Foundational work on the phase stability fields of lead carbon

-

NIST (National Institute of Standards and Technology). "NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes."

- Source for standard ion form

Sources

Methodological & Application

Hydrothermal Synthesis Protocols for Basic Lead Carbonate Nanostructures

Application Note & Technical Guide

Executive Summary

Basic lead carbonate (

This guide provides a high-precision, reproducible hydrothermal protocol for synthesizing basic lead carbonate nanostructures (specifically hexagonal nanoplates). Unlike precipitation methods that yield amorphous or polydisperse particles, this hydrothermal approach utilizes urea hydrolysis to control supersaturation, ensuring high crystallinity and uniform morphology.

Mechanism of Formation

To achieve reproducible nanostructures, one must understand the "Invisible" chemistry occurring inside the autoclave. We utilize the Slow Release Hydrolysis method using Urea (

The Urea Hydrolysis Pathway

Direct mixing of lead salts with carbonate sources (like

-

Thermal Decomposition: Upon heating (>80°C), urea decomposes into ammonia and carbon dioxide.

-

pH Modification: Ammonia hydrolyzes to increase solution pH, providing the alkaline environment necessary for the basic carbonate phase.

-

Supersaturation Control: The slow generation of anions keeps the supersaturation level low, favoring the growth of existing nuclei over the formation of new ones (Ostwald Ripening).

Mechanistic Workflow (Graphviz)

Figure 1: Reaction mechanism for the controlled hydrothermal growth of hydrocerussite via urea hydrolysis.

Critical Parameters & Experimental Design

Before beginning, review these critical levers that control the synthesis outcome.

| Parameter | Recommended Range | Effect on Product |

| Pb Source | Lead Nitrate ( | High solubility ensures homogenous starting solution. Avoid Acetate if high purity is required (acetate can complex Pb). |

| Mineralizer | Urea ( | Controls release rate of anions. Ratio of Urea:Pb is critical (typically 5:1 to 10:1). |

| Surfactant | Sodium Citrate / CTAB | Citrate: Promotes 2D hexagonal plate growth by capping the (001) face. CTAB: Promotes 1D nanowire/rod growth. |

| Temperature | 120°C - 160°C | <100°C: Incomplete conversion, amorphous phases. >180°C: Risk of conversion to PbO (Lead Oxide). |

| Time | 12 - 24 Hours | Longer times improve crystallinity and size uniformity. |

Detailed Protocol: Hexagonal Nanoplate Synthesis

Target Morphology: Hexagonal Nanoplates (~500nm - 2µm width, ~50nm thickness) Yield: ~80-90% based on Pb precursor.

Reagents & Equipment[1]

-

Precursors: Lead(II) nitrate (

, ACS Reagent, ≥99.0%), Urea ( -

Solvent: Deionized (DI) Water (18.2 MΩ·cm).

-

Hardware: 50mL Teflon-lined Stainless Steel Autoclave, Ultrasonic bath, Centrifuge, Vacuum drying oven.

Step-by-Step Procedure

Step 1: Precursor Dissolution

-

Dissolve 331 mg (1.0 mmol) of

in 30 mL of DI water. -

Sonicate for 5 minutes to ensure complete dissolution. Solution should be clear and colorless.

-

Optional for Shape Control: Add 294 mg (1.0 mmol) of Sodium Citrate. Stir vigorously. The solution may turn slightly turbid due to lead citrate complex formation; this is normal.

Step 2: Mineralizer Addition

-

Add 600 mg (10.0 mmol) of Urea to the solution. (Molar ratio Urea:Pb ≈ 10:1).

-

Stir magnetically for 15 minutes at room temperature.

Step 3: Hydrothermal Treatment

-

Transfer the solution into a 50mL Teflon-lined autoclave. Fill factor should be ~60-70%.

-

Seal the autoclave tightly in the stainless steel shell.

-

Place in a pre-heated oven at 160°C .

-

Maintain temperature for 12 hours .

Step 4: Harvesting & Washing

-

Allow the autoclave to cool naturally to room temperature (do not quench).[1]

-

Open the autoclave.[1] You should observe a white precipitate at the bottom.

-

Centrifuge the product at 5000 rpm for 10 minutes. Discard the supernatant.

-

Wash Cycle: Resuspend pellet in DI water, sonicate, and centrifuge. Repeat 3 times.

-

Final Wash: Wash once with absolute ethanol (removes organic residues and aids drying).

Step 5: Drying

-

Dry the precipitate in a vacuum oven at 60°C for 6 hours.

-

Note: Avoid drying above 100°C to prevent decomposition to Lead Oxide (

).

-

Synthesis Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the hydrothermal synthesis of basic lead carbonate.

Characterization & Validation

To confirm the synthesis of pure

| Technique | What to Look For | Reference Standard |

| XRD (X-Ray Diffraction) | Characteristic peaks at | JCPDS Card No. 13-0131 |

| SEM (Scanning Electron Microscopy) | Hexagonal platelet morphology. Smooth surfaces indicating high crystallinity. | Size: 0.5 - 2.0 µm |

| FTIR (Fourier Transform IR) | Sharp absorption at ~3540 | Confirms basic carbonate |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is Yellow/Red | Temperature too high (>180°C) or drying too hot. | Decomposition to PbO.[2] Lower synthesis temp to 140°C or drying temp to 60°C. |

| Amorphous / No Shape | Reaction time too short or Urea concentration too low. | Increase time to 24h. Ensure Urea:Pb ratio is at least 5:1. |

| Mixture of Rods & Plates | Inconsistent capping agent (Citrate). | Ensure Citrate is fully dissolved and ratio is 1:1 with Pb. |

| Low Yield | pH too low (insufficient hydrolysis). | Increase Urea concentration or initial pH slightly (add dilute NaOH dropwise to pH 6 before autoclaving). |

Safety & Handling (Critical)

Lead Toxicity Warning: Lead compounds are cumulative neurotoxins.

-

Engineering Controls: All weighing and precursor handling must be done in a fume hood or glove box.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: NEVER pour lead waste down the drain. Collect all supernatants and wash liquids in a dedicated "Heavy Metal Waste" container.

-

Autoclave Safety: Do not fill the autoclave >80%. Ensure the steel shell is free of corrosion.[1]

References

-

Hydrothermal Synthesis of Nanoparticles. MDPI Books. [Link]

-

Nanostructured hydrocerussite compound prepared by laser ablation. ResearchGate. [Link]

-

Synthesis of Lead(II) Carbonate-Containing Nanoparticles. ACS Omega. [Link]

-

Crystal growth of lead carbonates. Universidad de Granada. [Link]

-

Standard Operating Procedures for Handling Lead Compounds. Drexel University. [Link]

Sources

Application Note: High-Purity Perovskite Photovoltaics via Reactive Conversion of Basic Lead Carbonate

This Application Note is structured as a high-level technical guide for material scientists and process engineers. It focuses on the reactive conversion of Basic Lead Carbonate (BLC) into high-quality Lead Halide Perovskites, addressing the specific challenges of solubility and byproduct management to unlock high-efficiency solar cells.

,Executive Summary

While Lead Iodide (

This guide details the Reactive Conversion Protocol , a method to synthesize high-purity perovskite films using BLC. By leveraging the gas-evolution mechanism, researchers can engineer mesoporous

Scientific Mechanism: The "Gas-Assisted" Pathway

The core advantage of BLC lies in its acid-base reaction chemistry. Unlike the passive dissolution of

Reaction Stoichiometry

The conversion of Basic Lead Carbonate to the perovskite precursor (

Key Mechanistic Advantages:

-

Gas Evolution (

): The release of carbon dioxide creates a naturally mesoporous morphology in the intermediate layer, increasing the surface area for subsequent reaction with organic halides (MAI/FAI). -

Anion Purity: Unlike

(which leaves oxidizing nitrates) or

Reaction Pathway Diagram

The following diagram illustrates the conversion logic from solid BLC to the final crystalline perovskite.

Figure 1: Reaction pathway for converting Basic Lead Carbonate to Perovskite, highlighting the critical gas evolution step that induces porosity.

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | Basic Lead Carbonate (Sigma-Aldrich, >99%) | Lead source. |

| Acid | Hydroiodic Acid (HI), 57 wt% in water, unstabilized | Reactant to convert Carbonate to Iodide. |

| Solvent | DMF / DMSO (Anhydrous, 99.8%) | Solvent for redissolution (Route A). |

| Organic Salt | Methylammonium Iodide (MAI) | Cation source for final perovskite.[1] |

| Equipment | Rotary Evaporator / Vacuum Oven | Critical: Removal of reaction water. |

| Deposition | Spin Coater (inside | Film formation. |

Experimental Protocols

Protocol A: High-Purity Solution Synthesis (The "Clean" Route)

Best for: Creating a stock solution of high-purity

Rationale: BLC is insoluble in DMF. It must be converted to

-

Reaction:

-

Weigh 3.88 g (5 mmol) of Basic Lead Carbonate into a round-bottom flask.

-

Slowly add 4.0 mL of HI (57 wt%) dropwise while stirring.

-

Observation: Vigorous bubbling (

) will occur. The white powder will turn into a yellow precipitate ( -

Stir for 30 minutes at room temperature until bubbling ceases.

-

-

Purification (Water Removal):

-

Step 2a: Evaporate the mixture using a rotary evaporator at 60°C under reduced pressure to remove excess HI and water.

-

Step 2b: Wash the resulting yellow solid with diethyl ether (3x) to remove iodine traces.

-

Step 2c: Dry in a vacuum oven at 100°C for 12 hours.

-

Result: Bright yellow, anhydrous

powder derived from BLC.

-

-

Perovskite Ink Formulation:

-

Dissolve the synthesized

and MAI (1:1 molar ratio) in DMF:DMSO (4:1 v/v). -

Stir at 60°C for 2 hours. Filter through a 0.45 µm PTFE filter.[2]

-

-

Device Fabrication:

-

Spin coat onto FTO/TiO2 substrate (4000 rpm, 30s).

-

Apply Chlorobenzene antisolvent at 20s.

-

Anneal at 100°C for 10 min.

-

Protocol B: Gas-Assisted Porous Scaffold (The "In-Situ" Route)

Best for: Two-step deposition methods requiring rapid MAI infiltration.

Rationale: This method uses the

-

Precursor Paste:

-

Disperse BLC powder in a minimal amount of Isopropanol (IPA) to form a slurry.

-

Note: BLC does not dissolve; this is a suspension.

-

-

Deposition:

-

Doctor-blade or spin-coat the BLC slurry onto the substrate.

-

Dry at 70°C to remove IPA. Result is a white, opaque film.

-

-

Acid-Vapor Conversion (The Critical Step):

-

Perovskite Conversion:

-

Dip the porous yellow film into a solution of MAI in IPA (10 mg/mL) for 30-60 seconds.

-

Observation: The porous structure allows instant dark-brown/black conversion.

-

Anneal at 100°C for 15 minutes.

-

Data & Characterization

Expected X-Ray Diffraction (XRD) Signatures

To validate the protocol, compare the XRD patterns at each stage.

| Material | Key 2 | Visual Indicator |

| Basic Lead Carbonate | ~24.8°, 27.2°, 34.2° | White Powder/Film |

| PbI | 12.6° (001) | Bright Yellow |

| MAPbI | 14.1° (110), 28.4° (220) | Glossy Black |

Success Metric: The final film must show zero peaks at 12.6° (unreacted

Efficiency Comparison (Literature & Projected)

| Precursor Route | Morphology | Typical PCE (%) | Stability Note |

| Standard PbI | Compact, Plate-like | 20-25% | Prone to residual PbI |

| Lead Acetate | Smooth, Pin-hole free | 18-22% | Fast crystallization, volatile residues. |

| Basic Lead Carbonate | Mesoporous / Textured | 16-21% | High conversion rate; water removal is critical. |

References

-

Reaction Mechanism & Precursors

-

Lead Carbonate in Perovskites

-

Aldibaja, F. K., et al. (2015).[10] Effect of different lead precursors on perovskite solar cell performance and stability. Journal of Materials Chemistry A. Discusses the use of PbCO3 and the challenges of solubility.

-

-

Synthesis of FAPbI3 from BLC

-

Lead Detection (Reactivity Proof)

-

Direct Environmental Lead Detection by Photoluminescent Perovskite Formation. (2019).[1] Demonstrates the instant reaction of BLC with methylammonium halides.

-

-

Porous Scaffold Engineering

- Porous PbI2 films for the fabrication of efficient, stable perovskite solar cells. (2015).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. pv-magazine.com [pv-magazine.com]

- 4. US4324768A - Process for preparation of lead compounds - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient perovskite solar cells fabricated using an aqueous lead nitrate precursor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. rsc.org [rsc.org]

Application Note: Controlled Anodic Electro-synthesis of Hydrocerussite Thin Films

Executive Summary & Application Context

Hydrocerussite (

Unlike chemical precipitation, which yields bulk powders, electro-synthesis offers precise control over film thickness, morphology (typically hexagonal nanoplates), and adhesion. This guide details a rigorous potentiostatic protocol to synthesize high-purity hydrocerussite thin films, bypassing the formation of competing phases like cerussite (

Key Advantages of Electro-synthesis:

-

Morphological Control: Tunable from random platelets to compact passive layers.

-

Low Temperature: Process occurs at ambient conditions (

). -

Scalability: Applicable to complex geometries and large-area substrates.

Mechanistic Principles

The formation of hydrocerussite via anodic polarization is a competition between active dissolution and passivation. Understanding the thermodynamics is crucial for protocol design.

2.1 Reaction Pathway

When a lead electrode is polarized anodically in a bicarbonate solution (

-

Anodic Dissolution: Metallic lead oxidizes at the interface.

-

Local pH Modification: The hydrolysis of water and bicarbonate equilibrium creates a local alkaline environment near the anode surface, essential for incorporating the hydroxyl (

) group. -

Precipitation/Crystallization: The

ions react with carbonate and hydroxyl ions to nucleate hydrocerussite.

2.2 Phase Selectivity (The "Sweet Spot")

-

Low pH / High

: Favors Cerussite ( -

High pH / Low Potential: Favors Hydrocerussite.

-

High Potential: Oxidation proceeds to

or

The protocol below targets the passive region of Lead's voltammetric profile, specifically before the onset of oxygen evolution or transpassive dissolution.

Figure 1: Mechanistic pathway of hydrocerussite electro-crystallization. Note the feedback loop where film growth eventually passivates the surface, self-limiting the reaction rate.

Experimental Protocol

Safety Warning: Lead compounds are neurotoxic. All procedures must be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat). Waste must be disposed of as hazardous heavy metal waste.

3.1 Materials & Equipment

| Component | Specification | Purpose |

| Working Electrode | Pb Foil (99.99% purity) | Substrate and Lead source. |

| Counter Electrode | Platinum Mesh or Graphite Rod | Inert counter reaction. |

| Reference Electrode | Saturated Calomel Electrode (SCE) | Stable potential reference.[2] |

| Electrolyte | Carbonate source; buffers pH ~8.[2]4. | |

| Potentiostat | Standard 3-electrode capability | Precise voltage control. |

3.2 Step-by-Step Workflow

Step 1: Surface Preparation (Critical) Native oxides on lead form instantly in air and will cause heterogeneous nucleation.

-

Polish Pb foil with SiC paper (up to 1200 grit).

-

Rinse with deionized water and ethanol.

-

Cathodic Stripping: Immerse Pb in the electrolyte and apply -1.2 V vs SCE for 120 seconds. This reduces surface oxides back to metallic Pb, ensuring a pristine surface for growth.

Step 2: Potentiostatic Deposition

-

Setup: Configure the 3-electrode cell. Ensure the Pb working electrode is parallel to the counter electrode to ensure uniform field distribution.

-

Electrolyte Conditions: Maintain electrolyte at

. Stirring is not recommended during growth as it disrupts the delicate diffusion layer needed for large platelet formation. -

Application: Apply a constant potential of -0.40 V vs SCE .

-

Note: This potential is anodic relative to the open circuit potential of Pb (~ -0.7V) but below the formation potential of PbO.

-

-

Duration: 30 to 60 minutes.

-

Observation: The surface will transition from metallic grey to a dull, matte white.

-

Step 3: Post-Treatment

-

Remove electrode gently (film is fragile).

-

Rinse essentially with deionized water to remove residual salt.

-

Dry in a vacuum oven at

for 2 hours. Do not exceed

Figure 2: Operational workflow for the electro-synthesis of hydrocerussite thin films.

Characterization & Validation

To ensure the synthesized film is pure hydrocerussite and not a mixture of oxides or cerussite, the following validation steps are required.

| Technique | Expected Signature | Validation Criteria |

| XRD (X-Ray Diffraction) | Peaks at | Matches JCPDS Card No. 13-0131. Absence of PbO peaks. |

| SEM (Scanning Electron Microscopy) | Hexagonal platelets (0.5 - 2 | Distinct geometric edges; absence of amorphous "cauliflower" structures. |

| Raman Spectroscopy | Strong peak at | Distinguishes from Cerussite (shift in lattice modes). |

Troubleshooting Guide

-

Problem: Film is powdery or non-adherent.

-

Cause: Current density too high (growing too fast).

-

Solution: Reduce overpotential (move from -0.4V to -0.5V vs SCE) or decrease bicarbonate concentration.

-

-

Problem: Yellowish tint.

-

Cause: Formation of PbO (Litharge).

-

Solution: The local pH is too high or potential is too positive. Ensure the bulk solution is buffered or refresh electrolyte.

-

-

Problem: Mixed Phase (Cerussite contamination).

-

Cause:

partial pressure is too high or pH is too low (< 7). -

Solution: Adjust electrolyte to pH 8.5 using dilute NaOH.

-

References

-

Electrochemical Behavior of Lead in Bicarbonate

-

Zhao, J. & Zuo, Y. (2005).[2] Anodic Polarization Behaviors of Carbon Steel in Bicarbonate Solution (Comparative mechanism for carbonate film formation). Journal of Electrochemistry.

-

-

Hydrocerussite Structure & Synthesis

-

ResearchGate. (2025).[3] Synthetic hydrocerussite, Pb3(CO3)2(OH)2, by X-ray powder diffraction.

-

-

Thin Film Sensors & Applications

-

MDPI. (2026). Thin-Film Sensors for Industry 4.0: Photonic, Functional, and Hybrid Photonic-Functional Approaches.

-

-

Lead Corrosion Mechanisms (Grounding for Phase Stability)

-

SciRP. (2015). Impact of Water Chemistry on Lead Carbonate Dissolution.

-

Sources

Application Note: Sol-Gel Synthesis of Lead Carbonate-Silica Nanocomposites

High-Density Shielding Materials for Radiopharmaceutical Applications

Executive Summary

This application note details the protocol for synthesizing Lead Carbonate (

Target Audience: Radiopharmaceutical developers, health physicists, and material scientists designing shielding for medical isotopes (e.g.,

Safety Warning: Lead Toxicity

CRITICAL HAZARD: Lead compounds are neurotoxic and cumulative poisons.

Engineering Controls: All weighing and synthesis steps must occur within a certified chemical fume hood or glovebox.

PPE: Double nitrile gloves, N95/P100 respirator (if powder handling is involved), and lab coat are mandatory.

Waste: All supernatants and gels must be treated as hazardous heavy metal waste.

Introduction & Scientific Rationale

The Challenge

Standard lead shielding is heavy, opaque, and difficult to shape into micro-geometries required for modern microfluidic radiopharmaceutical synthesizers. Pure lead carbonate (Cerussite) offers high density (

The Sol-Gel Solution

By utilizing a Silica Sol-Gel matrix as a host, we can grow lead carbonate nanocrystals in situ. The silica network (

Mechanism of Action:

-

Matrix Formation: Hydrolysis of Tetraethyl Orthosilicate (TEOS) creates a porous network.

-

Ion Doping: Lead(II) ions are trapped within the aqueous phase of the pores.

-

Diffusion-Controlled Crystallization: Carbonate ions (

) diffuse into the gel, reacting with

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]

| Reagent | Purity | Role |

| Tetraethyl Orthosilicate (TEOS) | 98% | Silica Precursor (Matrix) |

| Lead(II) Acetate Trihydrate | ACS Reagent | Lead Source (Guest) |

| Ammonium Carbonate | ACS Reagent | Carbonate Source (Precipitant) |

| Ethanol (Absolute) | 99.5% | Co-solvent |

| Acetic Acid (Glacial) | 99.7% | Catalyst (Hydrolysis) |

| Deionized Water | 18.2 M | Hydrolysis Agent |

Phase 1: Synthesis of Lead-Doped Silica Sol

Objective: Create a homogeneous silica sol containing dissolved Lead(II) ions.

-

Precursor Mix: In a 250 mL beaker, combine 10 mL TEOS and 10 mL Ethanol . Stir magnetically at 300 RPM for 10 minutes.

-

Lead Solution Preparation: Separately, dissolve 3.8 g Lead(II) Acetate in 15 mL Deionized Water . Add 1 mL Acetic Acid to prevent premature hydrolysis and maintain clear solubility.

-

Sol-Gel Transition:

-

Add the Lead Acetate solution dropwise to the TEOS/Ethanol mixture under vigorous stirring.

-

Observation: The solution should remain clear. If turbidity occurs, add minimal acetic acid dropwise until clear.

-

Aging: Cover with Parafilm (poke 2 small holes) and let stir at room temperature for 2 hours.

-

Phase 2: Gelation and In-Situ Carbonation

Objective: Trigger the formation of the silica network and precipitate lead carbonate within the pores.

-

Casting: Pour the sol into the desired molds (e.g., scintillation vial, cuvette, or micro-mold). Fill only to 50% capacity.

-

Gelation: Allow the sol to sit undisturbed for 24-48 hours until a firm, clear gel forms (the "wet gel").

-

The Diffusion Method (The Critical Step):

-

Prepare a 1.0 M Ammonium Carbonate solution.

-

Gently pipette this solution on top of the set gel. Do not disrupt the gel surface.

-

Mechanism: Ammonium carbonate will diffuse down into the silica matrix. As

meets

-

-

Reaction Time: Allow diffusion to proceed for 5-7 days. You will observe a white "Liesegang ring" or a uniform cloudiness spreading downwards through the gel.

Phase 3: Washing and Drying (Xerogel Formation)

Objective: Remove byproducts without collapsing the pore structure or decomposing the carbonate.

-

Solvent Exchange: Carefully decant the supernatant. Add pure Ethanol to cover the gel. Let soak for 24 hours. Repeat this step 3 times. This removes water and residual acetate/ammonium salts.

-

Drying (Crucial):

-

Do NOT Calcine. Heating above 315°C will decompose

into -

Vacuum Drying: Place the gel in a vacuum oven at 60°C for 24 hours.

-

Result: A dense, white, ceramic-like nanocomposite.

-

Process Visualization

Workflow Diagram

The following diagram illustrates the sequential phases of the synthesis, highlighting the critical diffusion step.

Caption: Step-by-step workflow for the sol-gel diffusion synthesis of Lead Carbonate nanocomposites.[1]

Chemical Mechanism

This diagram details the molecular interactions occurring inside the gel pore.

Caption: Molecular mechanism showing the transition from silica network formation to confined lead carbonate precipitation.

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are required:

| Technique | Expected Result | Validation Metric |

| XRD (X-Ray Diffraction) | Peaks matching Cerussite ( | Absence of |

| FTIR Spectroscopy | Strong absorption at 1400 | Confirmation of dual-phase composition. |

| TEM (Transmission Electron Microscopy) | Dark, crystalline nanoparticles (20-100 nm) embedded in a lighter amorphous matrix. | Particle size distribution <100nm.[2][3] |

| Micro-CT / Radiography | High contrast/opacity compared to pure silica control. | Homogeneity of attenuation (no large voids). |

Troubleshooting Guide

Issue: The gel turned opaque immediately upon adding Lead Acetate.

-

Cause: pH was too high (basic), causing immediate precipitation of Lead Hydroxide.

-

Fix: Add more Acetic Acid to the lead precursor solution before mixing. Keep pH < 5.[4]

Issue: The final composite is brown/yellow.

-

Cause: Thermal decomposition occurred during drying.

-

Fix: Ensure drying temperature never exceeds 150°C. Check vacuum oven calibration.

Issue: Cracking of the monolith.

-

Cause: Capillary stress during drying (common in sol-gel).

-

Fix: Extend the "Solvent Exchange" phase. Use a lower surface tension solvent (e.g., Hexane) for the final wash, or use a slower drying ramp.

References

- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

-

Franke, W., & Lenk, K. (1981).[5] The morphology of cerussite (

) grown in silica gel and on hydrothermal conditions. Journal of Crystal Growth, 51(1), 309-313. -

Gamage, M. E., et al. (2024).[2] Synthesis of Lead(II) Carbonate-Containing Nanoparticles Using Ultrasonication or Microwave Irradiation.[2][1] ACS Omega,[2] 9.

- Garcia-Ruiz, J. M., et al. (1996). Gel-grown crystals in microgravity. Journal of Crystal Growth. (Describes the diffusion mechanics in silica gels).

-

Kader, M. S., et al. (2022).[2] Synthesis and Characterization of Nanocomposite Materials as Contrast Agents. ACS Materials Au.[2] (Context for radiopaque nanocomposites).

Sources

Procedures for reconstructing historical white lead paints for conservation research

Application Note: Reconstruction and Characterization of Historical Lead White Pigments via the Dutch Stack Process

Introduction & Scientific Rationale

In the field of heritage science, the reconstruction of historical materials is not merely an act of reproduction but a critical workflow for creating Standard Reference Materials (SRMs) . Modern commercial lead white (produced via precipitation) lacks the specific particle morphology, heterogeneous size distribution, and phase stoichiometry of historical "Stack Process" lead white.

For researchers studying degradation phenomena—such as saponification (formation of lead soaps) or blackening (lead sulfide formation)—the use of modern surrogates yields non-representative data. This protocol outlines a rigorous, reproducible methodology for synthesizing historical lead white (

Key Chemical Phases:

-

Hydrocerussite (

): The primary constituent, providing opacity and the "ropy" rheology. -

Cerussite (

): A secondary phase, often present in higher ratios in historical samples than in modern precipitated equivalents.

Safety & Hazard Control (Critical)

WARNING: Lead compounds are neurotoxic and cumulative poisons.

-

Engineering Controls: All weighing and dry grinding must be performed inside a certified HEPA-filtered fume hood or a glovebox.

-

PPE: Nitrile gloves (double-gloved recommended), N95/P100 respirator (if outside hood), and lab coat.

-

Waste: All rinse water, blotting paper, and contaminated tools must be disposed of as hazardous heavy metal waste according to local EPA/EHS regulations.

Protocol A: The Stack Synthesis (Corrosion Phase)

This process relies on the equilibrium between acetic acid vapor corrosion and carbonation driven by fermentation heat and

Materials:

-

Lead sheet (99.9% purity), 1-2mm thickness.

-

Earthenware pots (glazed bottom, porous sides/top) with internal ledges.

-

Acetic acid source: Distilled vinegar (5-8% acetic acid).

-

Carbonation/Heat source: Fresh horse manure (traditional) OR a controlled environmental chamber (modern adaptation: 35°C, 80% RH, elevated

). Note: This guide describes the traditional manure stack for authentic impurity profiling.

Workflow:

-

Preparation: Cut lead sheets into strips (

cm). Roll them into loose spirals ("buckles") to maximize surface area without touching. -

Acid Charge: Pour 200mL of vinegar into the base of the earthenware pot.

-

Loading: Place the lead coils on the internal ledge, suspended above (not in) the vinegar.

-

The Stack:

-

Layer 1: Bed of fresh horse manure (generates heat ~

C and -

Layer 2: Earthenware pots embedded in the manure.[1]

-

Layer 3: Wooden boards covering the pots.

-

Repeat layers as necessary.

-

-

Incubation: Seal the stack and allow to corrode for 8–12 weeks . The manure fermentation maintains the temperature required for the transition of lead acetate to basic lead carbonate.

Mechanistic Pathway: The corrosion is a multi-step cycle where acetic acid acts as a catalyst, not a reactant consumed in the final product.

Figure 1: The chemical corrosion pathway within the stack. Note the intermediate formation of lead acetate, which must be fully carbonated to form stable pigment.

Protocol B: Purification & Levigation

Raw "stack" white contains unreacted lead acetate, metallic lead, and organic impurities. Washing is the critical differentiator between high-quality historical pigment and unstable crude product.

-

Harvesting: Open pots (in a fume hood). The lead coils will be covered in a thick, white crust.

-

Crushing: Mechanically knock the crust off the remaining metal core into a beaker.

-

Levigation (Washing):

-

Add distilled water to the crude white powder.[2]

-

Stir vigorously to dissolve soluble lead acetate.

-

Allow to settle for 30 minutes.

-

Decant the supernatant (contains acetate and organic tannins).

-

Repeat 3-5 times until pH is neutral (pH 6.5–7.5).

-

-

Particle Separation (Optional):

Protocol C: Paint Formulation (Grinding)[3]

Historical paints are high-solid suspensions. The interaction between the lead pigment and oil is chemically active (saponification), creating a durable film.

Materials:

-

Washed/Dried Stack Lead White.[1]

-

Cold-Pressed Linseed Oil (low acid value preferred initially, though lead white can handle higher acidity).

-

Glass Muller and Slab.

Step-by-Step:

-

Weighing: Place 50g of pigment on the slab.

-

Wetting: Create a crater. Add oil dropwise. Historical lead white has a low oil absorption index (typically 15-20g oil per 100g pigment).

-

Mulling:

-

Use the muller in a figure-eight motion.

-

Apply pressure to disperse agglomerates, not just mix.

-

Endpoint: The paint should exhibit "short" rheology (holds sharp peaks) and a glossy, buttery texture.

-

-

Storage: Transfer to aluminum tubes or glass jars immediately to prevent premature skinning.

Characterization & Validation

To validate the reconstruction as a scientific reference material, the following analytical metrics must be met:

| Technique | Target Metric | Purpose |

| XRD | Hydrocerussite (60-80%) / Cerussite (20-40%) | Confirm phase composition matches historical samples. |

| SEM | Heterogeneous particle size ( | Differentiates from uniform modern precipitated lead ( |

| FTIR | Carbonate peaks ( | Confirm absence of acetate residues (peaks at |

| TGA | Decomposition profile | Quantify hydration state and purity. |

Experimental Workflow Diagram:

Figure 2: The complete reconstruction workflow from raw material to validated paint system.

References

-

Carlyle, L., & Witlox, M. (2005). Historically Accurate Reconstructions of Artists' Oil Painting Materials. Tate Papers. [Link]

-

Gonzalez, V., et al. (2020).[7] Unraveling the manufacturing process of historical lead white pigments using photoluminescence and structural analysis. Journal of Cultural Heritage. [Link]

-

Stols-Witlox, M. (2015). Historical recipes for preparatory layers for oil paintings in North West Europe, 1550-1900. University of Amsterdam.[2] [Link]

-

Natural Pigments. (2013). Stack Process White Lead: Historical Method of Manufacture. [Link]

-

American Institute for Conservation (AIC). Lead White Pigment Data. Conservation Wiki. [Link]

Sources

Catalytic Applications of Basic Lead Carbonate in Organic Synthesis

Content Type: Application Note & Protocol Guide

Subject: Basic Lead Carbonate (

Executive Summary

Basic Lead Carbonate (BLC) , historically known as "White Lead," is often overlooked in modern organic synthesis due to the prevalence of organolithium and transition metal catalysts. However, in specific fine chemical applications, BLC serves as a unique heterogeneous basic catalyst . Its chemical structure—combining a carbonate backbone with active hydroxyl groups (

This guide outlines the operational protocols for utilizing BLC in high-value transformations, specifically the synthesis of tert-butyl ethers (a protecting group strategy) and catalytic transesterification . It also details emerging applications in the chemoselective reduction of nitroarenes.

Key Advantages:

-

Heterogeneity: Easily removed via filtration (simplifying workup).

-

Dual-Action: Acts as both a catalyst and a stoichiometric acid scavenger (e.g., sequestering HBr).

-

Selectivity: Avoids the harsh conditions of strong mineral acids or alkoxides, preserving sensitive functional groups.

Physicochemical Profile & Mechanistic Basis

| Property | Specification |

| Formula | |

| Structure | Hexagonal platelets; Layered hydroxide salt structure. |

| Basicity | Mild Brønsted base (due to |

| Solubility | Insoluble in water and organic solvents; Soluble in dilute acids (with decomposition). |

| Thermal Stability | Decomposes at >400°C (releasing |

Mechanistic Action

BLC operates primarily through surface-mediated activation .

-

Lewis Acid Activation: The

centers on the crystal lattice surface can coordinate with electron-rich centers (e.g., carbonyl oxygens or halides), increasing their electrophilicity. -

Brønsted Base/Scavenger: The hydroxyl groups (

) neutralize acidic byproducts (like HBr) generated during substitution reactions, driving the equilibrium forward without requiring soluble amine bases.

Primary Application: Synthesis of tert-Butyl Ethers

The protection of alcohols as tert-butyl ethers is a critical step in multi-step synthesis. Traditional methods (isobutylene with strong acid) often lead to polymerization or degradation. The BLC-catalyzed reaction with tert-butyl bromide is a superior, mild alternative.

Protocol 1: Solvent-Free Synthesis of tert-Butyl Ethers

Target: Conversion of primary/secondary alcohols and phenols to tert-butyl ethers. Reference: Tajbakhsh, M. et al. (2003).

Reagents & Equipment[1][2]

-

Substrate: Alcohol or Phenol (10 mmol)

-

Reagent: tert-Butyl Bromide (20 mmol, 2.0 equiv)

-

Catalyst: Basic Lead Carbonate (1 mmol, 0.1 equiv)

-

Apparatus: Round-bottom flask with reflux condenser (oil bath) OR Microwave Reactor.

Step-by-Step Methodology

-

Preparation: In a 50 mL flask, mix 10 mmol of the alcohol and 1 mmol (0.78 g) of Basic Lead Carbonate.

-

Addition: Add 20 mmol of tert-butyl bromide. No solvent is required (the halide acts as the medium).

-

Reaction (Choose Method):

-

Method A (Thermal): Heat the mixture in an oil bath at 60–80°C for 1.5 to 5 hours. Monitor via TLC.

-

Method B (Microwave): Irradiate the mixture at 300–450 W for 2–8 minutes. (Caution: Use a pressure-rated vessel).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Add Ethyl Acetate (20 mL) to dilute.

-

Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove the solid lead salts (

and -

Note: The solid residue contains lead; dispose of as hazardous waste.

-

-

Purification: Evaporate the solvent. The crude product is often sufficiently pure (>90%). If necessary, purify via silica gel column chromatography.

Reaction Performance Data

| Substrate | Time (Microwave) | Yield (%) |

| Benzyl alcohol | 3 min | 92 |

| Phenol | 4 min | 90 |

| Cyclohexanol | 5 min | 85 |

| 4-Nitrophenol | 6 min | 88 |

Secondary Application: Catalytic Transesterification

BLC is an effective catalyst for the transesterification of carbonates, particularly useful in "Green Chemistry" applications replacing phosgene with dimethyl carbonate (DMC).

Protocol 2: Synthesis of Diphenyl Carbonate (DPC)

Target: Reaction of Dimethyl Carbonate (DMC) with Phenol to form DPC.

Methodology

-

Charge: Mix Phenol and DMC in a 2:1 molar ratio in a reactor.

-

Catalyst Loading: Add BLC (0.5 - 1.0 wt% relative to reactants).

-

Conditions: Heat to 180°C under autogenous pressure.

-

Mechanism: The Pb(II) species activates the carbonyl of the DMC, facilitating the nucleophilic attack by the phenoxide (generated in situ by the basicity of BLC).

-

Isolation: Filter to remove the catalyst.[1] Distill the product.

Advanced Application: Chemoselective Hydrogenation

Recent studies indicate that BLC nanoplates can catalyze the reduction of nitroarenes to anilines in the presence of borohydrides, offering a cheaper alternative to Palladium/Carbon.

System: Nitroarene +

-

Selectivity: High chemoselectivity for the nitro group over other reducible functionalities (like carbonyls) due to the specific surface adsorption characteristics of the lead carbonate lattice.

Hazard Control & Waste Management (Critical)

Working with lead compounds requires strict adherence to safety protocols to prevent neurotoxic exposure.

Engineering Controls

-

Fume Hood: All weighing and transfers of dry BLC powder must occur inside a certified chemical fume hood to prevent inhalation of dust.

-

HEPA Filtration: If using vacuum lines for filtration, ensure a HEPA filter is inline to catch lead particulates.

Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if dust generation is possible outside a hood.

-

Dermal: Nitrile gloves (double-gloving recommended). Tyvek sleeves or lab coat.

Waste Disposal Protocol

-

Segregation: Do NOT mix lead waste with general organic solvents or trash.

-

Filtration Solids: The filter cake (containing BLC and

) must be placed in a dedicated "Heavy Metal Solid Waste" container. -

Aqueous Waste: Any aqueous washes must be tested for lead content or disposed of as "Aqueous Heavy Metal Waste."

-

Decontamination: Wipe down all surfaces with a phosphate-rich detergent (which precipitates any soluble lead) followed by water.

References

-

Ether Synthesis: Tajbakhsh, M., Lakouraj, M. M., Mohanazadeh, F., & Ahmadi-nejhad, A. (2003). Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. Synthetic Communications.

-

Microwave Protocol: A convenient synthesis of tert-butyl ethers under microwave condition. Indian Journal of Chemical Technology.

- Transesterification:Catalytic behavior of lead carbonate for the transesterification of dimethyl carbonate with phenol.

-

Nitroarene Reduction: Interfacial synthesis of 2D basic lead carbonate nanosheets and their catalytic properties. (Recent nanomaterial applications).

-

General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211209, Lead(ii)carbonate basic.

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Basic Lead Carbonate Discoloration in Sulfur-Rich Environments

Welcome to the technical support center dedicated to assisting researchers, scientists, and conservation professionals in understanding and preventing the blackening of basic lead carbonate pigment, historically known as lead white. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered when working with this historically significant pigment in environments containing sulfur compounds. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity of your experiments and preservation efforts.

Introduction: The Enduring Challenge of Lead White

For centuries, basic lead carbonate (2PbCO₃·Pb(OH)₂) was the preeminent white pigment due to its superior opacity, drying properties, and warm, luminous quality.[1] However, its Achilles' heel has always been its susceptibility to darkening in the presence of sulfur-containing compounds, a reaction that can compromise scientific experiments and the aesthetic integrity of priceless works of art.[2][3] This guide will equip you with the knowledge to anticipate, mitigate, and troubleshoot this degradation process.

Troubleshooting Guide: Diagnosing and Addressing Pigment Blackening

This section is designed to help you identify the cause of discoloration in your experiments and find effective solutions.

Problem 1: My basic lead carbonate pigment is turning grey, brown, or black.

-

Question: What is the primary cause of this discoloration?

-

Answer: The most common cause of blackening is the chemical reaction between basic lead carbonate and hydrogen sulfide (H₂S) gas.[2] H₂S is often present in polluted air and can also be released from certain materials like vulcanized rubber, some papers, and even other pigments.[3] This reaction converts the white lead carbonate into black lead sulfide (PbS).[2]

-

-

Question: How can I confirm that lead sulfide is the cause of the blackening?

-

Answer: You can use analytical techniques to identify the presence of lead sulfide. Raman spectroscopy is a powerful non-destructive method. You will observe characteristic spectral bands for lead sulfide that are distinct from those of basic lead carbonate.[4][5] X-ray diffraction (XRD) can also be used to identify the crystalline structure of PbS.

-

-

Question: Are there other potential causes for the discoloration?

-

Answer: Yes, under certain conditions, basic lead carbonate can also darken due to the formation of lead dioxide (PbO₂), which is a dark brown to black compound. This is an oxidation reaction and can be influenced by factors such as light exposure and the presence of oxidizing agents.

-

-

Question: My experiment is in a controlled environment. What could be the source of sulfur?

-

Answer: Even in a laboratory setting, sulfur sources can be subtle. Consider the following:

-

Atmospheric H₂S: Urban and industrial areas can have low but persistent levels of H₂S in the atmosphere.

-

Materials in proximity: Certain materials like vulcanized rubber stoppers, some types of cardboard, and even other sulfur-containing pigments (e.g., cadmium yellow, ultramarine) can outgas sulfur compounds.

-

Biological activity: In humid conditions, sulfate-reducing bacteria can produce H₂S.

-

-

Problem 2: The discoloration of my pigment is happening very rapidly.

-

Question: What factors can accelerate the blackening process?

-

Answer: The rate of blackening is influenced by several environmental factors:

-

High Humidity: Moisture accelerates the reaction between lead carbonate and H₂S.

-

Elevated Temperatures: Increased temperature generally speeds up chemical reactions.

-

High Concentrations of H₂S: The higher the concentration of hydrogen sulfide, the faster the discoloration will occur.

-

Acidity: An acidic environment can promote the degradation of lead carbonate and make it more susceptible to reaction with sulfur compounds.

-

Binder Type: The medium in which the pigment is dispersed can play a significant role. For instance, aqueous binders like gum arabic may offer less protection to the pigment particles compared to a well-cured oil binder.[6]

-

-

-

Question: How can I slow down the reaction in my experimental setup?

-

Answer: To slow down the blackening, you should:

-

Control the humidity in your experimental chamber, aiming for lower relative humidity levels.

-

Maintain a stable and moderate temperature.

-

Ensure proper ventilation to remove any ambient H₂S.

-

Use high-purity, acid-free materials in your experimental setup.

-

If applicable to your research, consider using a non-aqueous binder with good film-forming properties.

-

-

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of basic lead carbonate blackening.

-

Question 1: How can I proactively protect my basic lead carbonate samples from blackening?

-

Answer: There are several preventative strategies you can employ:

-

Protective Coatings (Encapsulation): Applying a stable, impermeable coating can create a physical barrier between the pigment and the sulfur-rich environment.[7] Modern conservation science often utilizes stable synthetic resins like Paraloid B-72 for this purpose. The long-term effectiveness of encapsulants is a key consideration, as they may require periodic inspection and reapplication.[8]

-

Chemical Inhibition: The use of chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), has been explored to passivate the lead ions on the pigment surface, making them less reactive to sulfide ions.[9][10]

-

Environmental Control: The most effective long-term solution is to control the environment by removing or minimizing the presence of sulfur compounds and maintaining stable humidity and temperature.

-

-

-

Question 2: What are the best practices for applying a protective coating?

-

Answer: The application of a protective coating should be done with care to ensure a continuous and even film.

-

Surface Preparation: The pigment surface should be clean and dry.

-

Choice of Coating: Select a coating that is chemically stable, transparent, and reversible (a key principle in art conservation). Acrylic resins like Paraloid B-72 or aldehyde resins are common choices.

-

Application Method: Application can be done by brushing or spraying. Multiple thin coats are generally more effective than a single thick coat. Ensure complete coverage of the pigment surface.

-

-

-

Question 3: Is there a standardized test to evaluate the effectiveness of a preventative treatment?

-

Answer: Yes, you can perform accelerated aging tests. A common method involves exposing treated and untreated pigment samples to a controlled atmosphere containing a known concentration of H₂S at elevated humidity and temperature. The rate of discoloration can then be quantified using colorimetry or spectroscopy. ASTM D4303 provides standard test methods for the lightfastness of colorants, which can be adapted for testing against chemical exposure.[11][12][13]

-

-

Question 4: Does the way basic lead carbonate is synthesized affect its stability?

-

Answer: The synthesis method can influence the physical and chemical properties of the pigment, which in turn can affect its stability.[14][15] Factors such as particle size, morphology, and the precise ratio of lead carbonate to lead hydroxide can impact the pigment's reactivity. For instance, a more uniform and less porous particle may be less susceptible to attack by H₂S.

-

-

Question 5: Are there any alternative white pigments that are not susceptible to blackening?

-

Answer: Yes, several modern white pigments are stable in sulfur-rich environments. The most common alternatives are:

-

Titanium Dioxide (TiO₂): This is the most widely used white pigment today. It is chemically inert, has excellent opacity, and is not prone to blackening.

-

Zinc Oxide (ZnO): While not as opaque as titanium dioxide, zinc oxide is another stable white pigment.

-

Barium Sulfate (BaSO₄): Often used as a filler or extender, barium sulfate is a very stable white compound.

-

-

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the study and prevention of basic lead carbonate blackening.

Protocol 1: Accelerated Aging Test for Basic Lead Carbonate in a Hydrogen Sulfide Environment

This protocol is designed to simulate the long-term effects of a sulfur-rich environment on basic lead carbonate in a shortened timeframe.

Materials:

-

Glass desiccator or a sealed environmental chamber

-

Saturated solution of sodium sulfide (Na₂S) to generate H₂S

-

Basic lead carbonate pigment samples (both untreated and with preventative treatments) applied to a stable substrate (e.g., glass slides, primed canvas)

-

Colorimeter or a spectrophotometer with a reflectance probe

-

Relative humidity and temperature sensor

Procedure:

-

Sample Preparation: Prepare your basic lead carbonate samples. For coatings or inhibitors, apply them according to your experimental design and allow for complete curing.

-

Chamber Setup: Place a beaker containing a saturated solution of Na₂S at the bottom of the desiccator. This will create an H₂S-rich atmosphere. Place a separate beaker of water to maintain high humidity.

-

Sample Placement: Suspend your samples inside the desiccator, ensuring they are not in direct contact with the Na₂S solution.

-

Sealing and Incubation: Seal the desiccator and place it in a location with a stable, slightly elevated temperature (e.g., 40-50°C) to accelerate the reaction.

-

Monitoring: At regular intervals (e.g., 24, 48, 72 hours), carefully remove the samples from the desiccator in a well-ventilated area.

-

Data Collection: Measure the color change of each sample using a colorimeter (recording Lab* values) or a reflectance spectrophotometer.

-

Analysis: Plot the change in color (ΔE*) over time for each sample to compare the rate of blackening between treated and untreated samples.

Protocol 2: Quantitative Analysis of Blackening using UV-Vis Spectroscopy

This protocol allows for a semi-quantitative measurement of lead sulfide formation on the pigment surface.

Materials:

-

Spectrophotometer with a reflectance probe

-

Blackened basic lead carbonate samples from the accelerated aging test

-

Untreated, unblackened basic lead carbonate sample as a reference

Procedure:

-

Reference Spectrum: Calibrate the spectrophotometer and obtain a reflectance spectrum of the unblackened basic lead carbonate sample.

-

Sample Spectra: Obtain reflectance spectra for each of the blackened samples.

-

Data Analysis: The formation of lead sulfide will lead to a decrease in reflectance across the visible spectrum. You can analyze the spectra to observe the changes in reflectance at specific wavelengths. The integral of the reflectance spectrum can be used as a measure of the overall darkening. A greater decrease in reflectance indicates a higher degree of blackening.[16]

Protocol 3: Application of an EDTA-based Chemical Inhibitor

This protocol describes a method for applying an EDTA solution as a potential inhibitor to the blackening of basic lead carbonate.

Materials:

-

Disodium EDTA

-

Deionized water

-

pH meter and buffer solutions (pH 7 and 10)

-

Basic lead carbonate pigment samples on a substrate

-

Micropipette or a fine brush

Procedure:

-

Solution Preparation: Prepare a 5% (w/v) aqueous solution of disodium EDTA. Adjust the pH of the solution to approximately 8.5-9.0 using a suitable buffer.

-

Application: Using a micropipette or a fine brush, carefully apply a small amount of the EDTA solution to the surface of the basic lead carbonate sample. Ensure even coverage without oversaturation.

-

Drying: Allow the sample to air dry completely in a clean, dust-free environment.

-

Testing: Once dry, the treated sample can be subjected to the accelerated aging test (Protocol 1) to evaluate the effectiveness of the EDTA treatment in preventing blackening.

Data Presentation

Table 1: Example Data from Accelerated Aging Test

| Sample | Treatment | ΔE* (24h) | ΔE* (48h) | ΔE* (72h) | Visual Observation |

| 1 | None (Control) | 15.2 | 35.8 | 55.1 | Severe blackening |

| 2 | Paraloid B-72 Coating | 1.5 | 3.2 | 5.8 | Minimal change |

| 3 | 5% EDTA Solution | 5.6 | 12.4 | 20.3 | Slight darkening |

| 4 | Brand X Encapsulant | 2.1 | 4.5 | 7.2 | Minor change |

Note: ΔE values are indicative and will vary depending on experimental conditions.*

Visualizations

Diagram 1: Chemical Pathway of Lead White Blackening

Caption: The reaction of basic lead carbonate with hydrogen sulfide to form black lead sulfide.

Diagram 2: Experimental Workflow for Testing Protective Coatings

Caption: Workflow for evaluating the effectiveness of protective coatings against blackening.

References

-

ASTM D4303-10, Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials, ASTM International, West Conshohocken, PA, 2010, [Link]

- Carlyle, L., & Townsend, J. H. (1990). An investigation of lead sulphide darkening of 19th-century watercolour paintings. In Dirt and pictures separated (pp. 31-34).

-

Goltz, D. M., Kumar, A., & Raval, M. (2003). Spectroscopic studies on the darkening of lead white. Applied spectroscopy, 57(11), 1393-1398. [Link]

-

Gonzalez, V., & Stamataki, S. (2020). Synthesizing lead white pigments by lead corrosion: New insights into the ancient manufacturing processes. Journal of Cultural Heritage, 43, 109-120. [Link]

- Lussier, S. M., & Smith, G. D. (2007). A review of the phenomenon of lead white darkening and its conversion treatment.

- Martens, W., Frost, R. L., & Williams, P. A. (2003). Raman spectroscopy of lead sulphate-carbonate minerals–implications for hydrogen bonding.

-

Micom Laboratories. (n.d.). ASTM D4303 Test Lightfastness of Colorants. Retrieved from [Link]

-

Natural Pigments. (2024, May 6). Exploring Lead White Paint: Durability and Flexibility in Oil Painting. Retrieved from [Link]

-

Peer Reviewed High School Synthetic Biology. (n.d.). Lead detection and elimination in paint using fluorescent transformed E. coli and ethylenediaminetetraacetic acid. Retrieved from [Link]

-

StatPearls. (2023, June 26). Ethylenediaminetetraacetic Acid (EDTA). NCBI Bookshelf. Retrieved from [Link]

-

Thomas Industrial Coatings. (n.d.). Thinking long-term about lead encapsulation vs. removal. Retrieved from [Link]

-

Vagnini, M., et al. (2020). Darkening of lead white in old master drawings and historic prints. Heritage Science, 8(1), 1-15. [Link]

- van der Weerd, J., van Loon, A., & Boon, J. J. (2005). The influence of lead ions on the drying of oils.

-

Veleva, L. (2014). Protective Coatings and Inorganic Anti-Corrosive Pigments. ResearchGate. [Link]

-

Zannini, P., et al. (2021). Oxidation and Cross-Linking in the Curing of Air-Drying Artists' Oil Paints. ACS Applied Polymer Materials, 3(4), 2056-2068. [Link]

Sources

- 1. jacksonsart.com [jacksonsart.com]

- 2. researchgate.net [researchgate.net]

- 3. research.vu.nl [research.vu.nl]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. repository.si.edu [repository.si.edu]

- 7. thomasindcoatings.com [thomasindcoatings.com]

- 8. coatingsworld.com [coatingsworld.com]

- 9. biotreks.org [biotreks.org]

- 10. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]

- 12. micomlab.com [micomlab.com]

- 13. standards.globalspec.com [standards.globalspec.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Spectroscopic studies on the darkening of lead white - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing pH levels for the selective precipitation of hydrocerussite over cerussite

The following guide serves as a specialized Technical Support Center for researchers and drug development professionals working with lead-based precursors, specifically focusing on the phase-selective precipitation of Hydrocerussite (

This guide is structured to address the precise thermodynamic and kinetic controls required to isolate the basic carbonate phase, which is critical for applications requiring specific solubility profiles, such as Pb-212/Pb-203 radiopharmaceutical purification or high-purity material synthesis.

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Selective Precipitation & Phase Purity (Hydrocerussite vs. Cerussite)

Core Thermodynamic Directive

To selectively precipitate Hydrocerussite , you must engineer the reaction environment to favor the incorporation of the hydroxyl (

The Golden Rule: Hydrocerussite is the stable phase in alkaline environments (pH 9.0 – 10.5) with controlled carbonate activity. Cerussite is the stable phase in neutral-to-acidic environments (pH < 7.5) or under high partial pressures of

Phase Stability Comparison

| Feature | Cerussite ( | Hydrocerussite ( |

| Crystal System | Orthorhombic | Hexagonal / Trigonal |

| Formation pH | ||

| Limiting Reagent | Carbonate ( | Hydroxyl ( |

| Solubility ( | ||

| Common Error | Excess | Excess |

Troubleshooting Guide (Q&A)